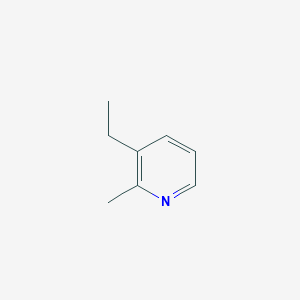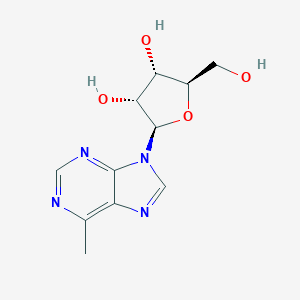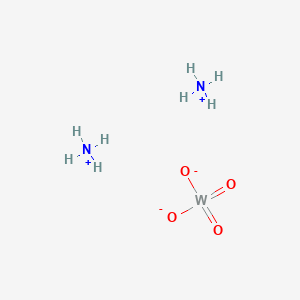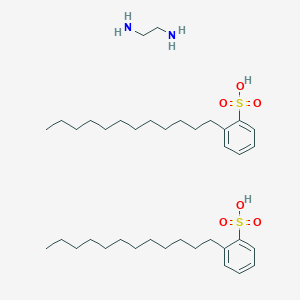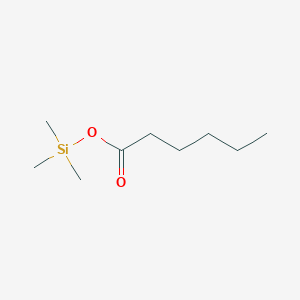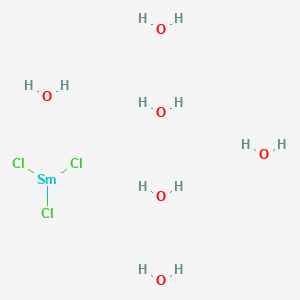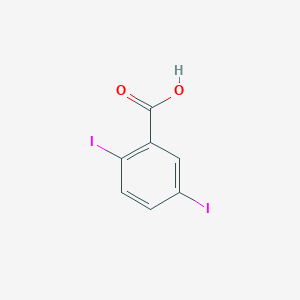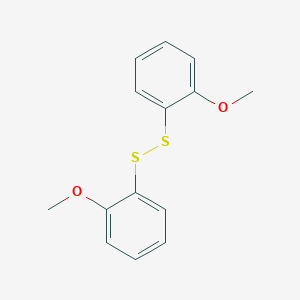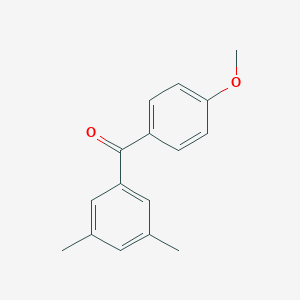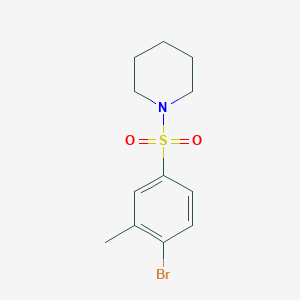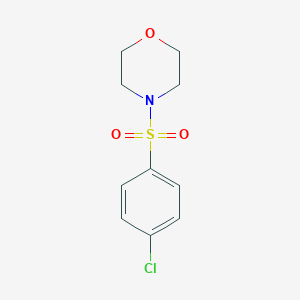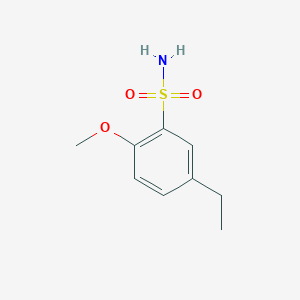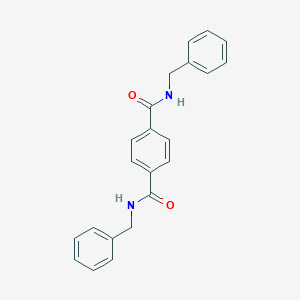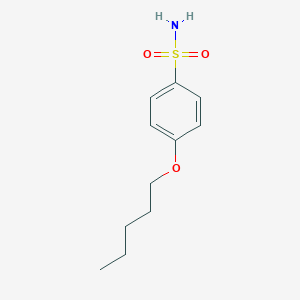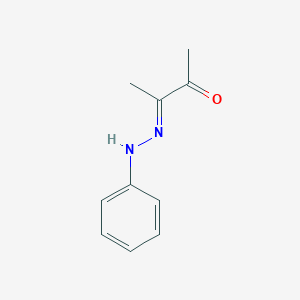
3-(Phenylhydrazono)-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylhydrazono)-2-butanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 202.24 g/mol.
Applications De Recherche Scientifique
3-(Phenylhydrazono)-2-butanone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been studied as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-(Phenylhydrazono)-2-butanone is not fully understood. However, it has been suggested that it may act through the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 3-(Phenylhydrazono)-2-butanone exhibits a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Phenylhydrazono)-2-butanone in lab experiments is its relatively low cost and easy synthesis method. Additionally, it exhibits a range of biological activities, making it a versatile compound for studying various physiological processes. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 3-(Phenylhydrazono)-2-butanone. One direction is the development of new derivatives with improved pharmacological properties. Additionally, more studies are needed to fully understand the mechanism of action of the compound. Furthermore, there is potential for the use of 3-(Phenylhydrazono)-2-butanone in the development of new therapies for various diseases, including cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 3-(Phenylhydrazono)-2-butanone can be achieved through the condensation reaction between hydrazine hydrate and 2-butanone. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, and at a temperature of around 60-70°C. The yield of the reaction is typically around 60-70%.
Propriétés
Numéro CAS |
13732-32-6 |
|---|---|
Nom du produit |
3-(Phenylhydrazono)-2-butanone |
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(3E)-3-(phenylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C10H12N2O/c1-8(9(2)13)11-12-10-6-4-3-5-7-10/h3-7,12H,1-2H3/b11-8+ |
Clé InChI |
HUHADASXDUCZMY-DHZHZOJOSA-N |
SMILES isomérique |
C/C(=N\NC1=CC=CC=C1)/C(=O)C |
SMILES |
CC(=NNC1=CC=CC=C1)C(=O)C |
SMILES canonique |
CC(=NNC1=CC=CC=C1)C(=O)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



